Bicyclo[2.1.1]hexan-2-amine hydrochloride
Description
Significance of Strained Bicyclic Scaffolds in Chemical Research
Strained bicyclic scaffolds are molecules containing two rings that share two or more common atoms, characterized by significant ring strain due to deviations from ideal bond angles and lengths. nih.gov This intrinsic strain, such as the 26–28 kcal/mol found in simple cyclobutanes, imparts high intrinsic energy and unique reactivity to these molecules. nih.gov This stored energy can be harnessed for strain-release transformations, allowing these compact structures to serve as versatile intermediates for accessing a wide array of more complex molecular scaffolds. nih.gov
In the context of drug discovery and medicinal chemistry, the significance of these scaffolds is manifold. The increasing need to develop drugs for challenging biological targets has spurred a demand for molecules with greater three-dimensional (3D) character. rsc.org Rigid, saturated scaffolds like bicycloalkanes offer a precise method for positioning chemical functionalities in three-dimensional space, a stark contrast to the generally 'flat' nature of conventional aromatic molecules. tcd.ie This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
Furthermore, incorporating sp3-rich, strained bicyclic systems is a well-established strategy to improve the physicochemical properties of drug candidates. manchester.ac.uk Replacing flat aromatic rings with saturated bioisosteres often leads to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while simultaneously reducing lipophilicity—a collection of attributes highly desirable in drug design. rsc.orgmanchester.ac.uk The conformational constraint of bicyclic peptides, for instance, has been shown to dramatically increase their stability against protease degradation. nih.gov
Unique Structural Attributes of the Bicyclo[2.1.1]hexane Framework
The bicyclo[2.1.1]hexane (BCH) framework is a bridged bicyclic hydrocarbon that possesses a highly compact and rigid structure. Its distinct three-dimensional arrangement of atoms allows for the spatial disposition of substituents in a way that effectively mimics the topology of ortho- and meta-substituted benzene (B151609) rings. manchester.ac.uk This has positioned the BCH core as an innovative and valuable non-aromatic bioisostere, a compound that can replace another in a biologically active molecule without significantly altering its biological activity. manchester.ac.ukenamine.net
The utility of the BCH scaffold as a benzene surrogate stems from its ability to project substituents with specific vectors that replicate the spatial relationship of those on an aromatic ring, while occupying a different, unexplored region of chemical space. organic-chemistry.orgnih.gov For example, substituents on the bridge positions of the BCH scaffold can occupy vectors that are not accessible to planar aromatic systems, such as the space directly above the hypothetical π-system of a benzene ring. nih.gov This allows medicinal chemists to explore novel structure-activity relationships.
The replacement of a planar phenyl group with a saturated, 3D BCH motif can lead to dramatic improvements in key pharmaceutical properties, as highlighted in the comparative analysis of related scaffolds. rsc.org The move away from aromaticity increases the fraction of sp3-hybridized carbon atoms, a molecular characteristic often correlated with higher success rates in clinical development. rsc.org
Table 1: Comparison of Aromatic vs. Saturated Bicyclic Scaffolds
| Property | Aromatic Scaffolds (e.g., Benzene) | Saturated Bicyclic Scaffolds (e.g., BCH) | Advantage of Bicyclic Scaffold |
|---|---|---|---|
| Dimensionality | Planar (2D) | Three-Dimensional (3D) | Enhanced spatial exploration for target binding. tcd.ie |
| sp3 Character | Low | High | Often improves solubility and metabolic stability. acs.orgrsc.org |
| Lipophilicity | Generally Higher | Generally Lower | Can improve pharmacokinetic profiles. rsc.orgmanchester.ac.uk |
| Substitution Patterns | Ortho, Meta, Para | Mimics of Ortho and Meta patterns. manchester.ac.uk | Provides novel, non-planar exit vectors for substituents. nih.gov |
| Metabolic Stability | Prone to oxidative metabolism | Generally more stable | Reduced metabolic degradation. manchester.ac.uk |
Overview of the Research Landscape for Bicyclo[2.1.1]hexan-2-amine Hydrochloride
This compound is a specific derivative of the BCH framework, incorporating a primary amine functional group, which makes it a valuable building block for further chemical synthesis. The amine group serves as a versatile chemical handle for introducing a wide range of functionalities. Research into this compound and its close structural analogs, such as 2-azabicyclo[2.1.1]hexane, is primarily focused on synthetic methodology and its application as a novel scaffold in medicinal chemistry. rsc.orgresearchgate.net
The synthesis of the core bicyclo[2.1.1]hexane system has been a significant area of investigation. Modern methods often employ photochemical reactions, such as visible light-driven intramolecular [2+2] photocycloadditions, to construct the strained bicyclic core with high efficiency. organic-chemistry.orgacs.org These methods are attractive due to their operational simplicity and ability to generate diverse substitution patterns. nih.gov Other innovative approaches include catalytic alkene insertion into bicyclo[1.1.0]butanes, which delivers versatile and highly valuable BCH building blocks with high atom economy. manchester.ac.uk
For the specific synthesis of the amine-containing scaffold, research has detailed practical, large-scale preparations. One key development was a batchwise, multigram synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride. researchgate.net This route's pivotal step involves the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to forge the strained [2.1.1]-bicyclic ring system, demonstrating a scalable pathway to this important building block. researchgate.net Further research has focused on optimizing multi-step syntheses to produce key intermediates on a kilogram scale, which can then be converted into various derivatives, including the hydrochloride salt of the corresponding amine. nuph.edu.ua The availability of these scalable synthetic routes is crucial for exploring the utility of the Bicyclo[2.1.1]hexan-2-amine scaffold in drug discovery programs. researchgate.netnuph.edu.ua
Table 2: Selected Synthetic Approaches to Bicyclo[2.1.1]hexane Systems
| Method | Key Features | Typical Yields | Reference |
|---|---|---|---|
| Visible Light-Driven [2+2] Photocycloaddition | Uses a photocatalyst (e.g., Iridium complex) and visible light; intramolecular reaction of styrene (B11656) derivatives. | 61% - quantitative | organic-chemistry.orgacs.org |
| SmI2-Catalyzed Alkene Insertion | Inserts electron-deficient alkenes into bicyclo[1.1.0]butyl ketones; high atom economy. | Up to 95% | manchester.ac.uk |
| Intramolecular Displacement | Forms the 2-azabicyclo[2.1.1]hexane ring system; enables multigram scale-up for the hydrochloride salt. | Not specified in abstract | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-3-4-1-5(6)2-4;/h4-6H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZCWXCITFRQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Control in Bicyclo 2.1.1 Hexan 2 Amine Hydrochloride Chemistry
Diastereoselective Synthesis and Reactions
The synthesis of substituted bicyclo[2.1.1]hexanes often involves diastereoselective reactions to control the relative stereochemistry of substituents. Intramolecular photocycloadditions and cycloaddition reactions are common strategies where the stereochemistry of the starting material can influence the diastereomeric outcome of the product.
One prevalent method for creating the bicyclo[2.1.1]hexane core is through an intramolecular [2+2] photocycloaddition of 1,5-dienes. nih.gov The stereoselectivity of these reactions can be influenced by the substitution pattern of the diene precursor. For instance, the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes has been achieved through the photocycloaddition of dienes derived from acetophenone. rsc.orgresearchgate.net This approach has been shown to tolerate a variety of substituents on the aromatic ring, providing the corresponding bicyclo[2.1.1]hexanes in good yields. rsc.orgresearchgate.net
In the functionalization of the bicyclo[2.1.1]hexane core, nucleophilic additions to ketone derivatives often proceed with high diastereoselectivity. Nucleophiles tend to attack from the convex face of the bicyclic system, leading to a single observable diastereomer in many cases. nih.gov This inherent facial selectivity is a key feature in controlling the stereochemistry of subsequent transformations.
Recent developments have also focused on diastereoselective C–H functionalization to introduce substituents at specific positions. For example, palladium-catalyzed C–H functionalization directed by an 8-aminoisoquinoline (B1282671) (AQ) group has been used to introduce aryl groups with good control of diastereoselectivity. nih.gov
The table below summarizes some reported diastereoselective reactions in the synthesis and functionalization of bicyclo[2.1.1]hexane derivatives.
| Reaction Type | Substrate | Reagents/Conditions | Key Feature |
| Intramolecular [2+2] Photocycloaddition | 1,5-Diene | hv, sensitizer | Formation of the bicyclic core |
| Nucleophilic Addition | Bicyclo[2.1.1]hexan-2-one | NaBH₄ or PhMgBr | Attack from the convex face |
| C-H Arylation | N-(bicyclo[2.1.1]hexan-2-yl)-8-aminoisoquinoline | Pd(OAc)₂, ArI, Ag₂CO₃ | Directed functionalization |
Strategies for Enantiomeric Control and Preservation
Achieving enantiomeric control in the synthesis of bicyclo[2.1.1]hexane derivatives is crucial for their use in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. Strategies for establishing and preserving chirality are therefore of significant interest.
One approach to obtaining enantioenriched bicyclo[2.1.1]hexanes is through the use of chiral catalysts in key bond-forming reactions. For example, a chiral-at-Rhodium Lewis acid catalyst has been successfully employed in an asymmetric intramolecular crossed [2π+2π] photocycloaddition to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. researchgate.net This method relies on the formation of a chiral Lewis acid-substrate complex to guide the stereochemical outcome of the photocycloaddition.
Another strategy involves the use of chiral auxiliaries or starting materials derived from the chiral pool. For instance, an enantioselective zinc-catalyzed [3+2] cycloaddition of bicyclo[1.1.0]butanes with imines has been developed for the synthesis of valuable azabicyclo[2.1.1]hexanes, which can be precursors to chiral amines. researchgate.net
Preservation of enantiomeric purity during subsequent transformations is equally important. The rigid nature of the bicyclo[2.1.1]hexane skeleton generally prevents epimerization at stereocenters on the ring under many reaction conditions. However, reactions involving the formation of intermediates that can racemize, such as carbocations or radicals adjacent to a stereocenter, must be carefully considered. It has been noted that bicyclic imine products can undergo photo-induced ring opening, which can lead to epimerization at the C5 position. researchgate.net
The development of enantioselective catalytic methods represents a significant advancement, providing access to specific enantiomers of bicyclo[2.1.1]hexane-based compounds for biological evaluation. researchgate.net
Conformational Analysis of the Bicyclo[2.1.1]hexane Core and Substituent Effects
The bicyclo[2.1.1]hexane core is a conformationally rigid structure. This rigidity is a key attribute for its use as a bioisostere, as it locks the substituents in well-defined spatial orientations. rsc.org The core consists of a cyclobutane (B1203170) ring bridged by an ethano group, resulting in a strained system with distinct bond angles and lengths.
Computational studies and X-ray crystallographic analysis have provided detailed insights into the geometry of the bicyclo[2.1.1]hexane scaffold. researchgate.netnih.gov These studies have been crucial for comparing its structural parameters to those of the aromatic rings it is designed to mimic, such as the ortho-substituted benzene (B151609) ring. rsc.orgnih.gov The distance between substituents and the angles of the exit vectors are critical parameters for effective bioisosterism. researchgate.net
The introduction of heteroatoms into the bicyclic framework, such as in 2-azabicyclo[2.1.1]hexane, can also influence the conformational properties and physicochemical characteristics of the molecule. nuph.edu.uarsc.org These modifications can alter properties like lipophilicity and aqueous solubility, which are important for drug design. nih.govrsc.org
Theoretical and Computational Chemistry Studies of Bicyclo 2.1.1 Hexan 2 Amine Hydrochloride
Molecular Structure and Strain Analysis via Computational Methods
The bicyclo[2.1.1]hexane (BCH) framework is characterized by a significant degree of ring strain due to the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring, forcing non-ideal bond angles and lengths. Computational methods, ranging from molecular mechanics (MM) to more sophisticated Density Functional Theory (DFT) calculations, are essential for quantifying this strain and predicting the molecule's three-dimensional structure. rsc.org
Below is a table of representative geometric parameters for a bicyclo[2.1.1]hexane system, illustrating the type of data obtained from computational geometry optimization.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C1–C2 Bond Length | Bond between bridgehead and substituted carbon | ~1.55 Å |
| C1–C6 Bond Length | Bond in the one-carbon bridge | ~1.54 Å |
| C2–C3 Bond Length | Bond within the five-membered ring | ~1.56 Å |
| C1–C5 Bond Length | Bond within the four-membered ring | ~1.57 Å |
| ∠C1-C6-C5 Angle | Angle of the one-carbon bridge | ~95.0° |
| ∠C1-C5-C4 Angle | Angle within the four-membered ring | ~87.5° |
Note: The values are illustrative and can vary depending on the specific derivative and the level of theory used in the calculation.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations, particularly DFT, are pivotal in predicting and rationalizing the mechanisms of reactions involving the synthesis and modification of the bicyclo[2.1.1]hexane scaffold. By calculating the energies of reactants, products, transition states, and intermediates, a complete free-energy profile for a proposed reaction can be constructed.
Several synthetic routes toward bicyclo[2.1.1]hexane derivatives have been elucidated with the aid of computational studies:
Catalyst-Controlled Cycloadditions: In the synthesis of bicyclo[2.1.1]hexanes from bicyclo[1.1.0]butane (BCB) amides and azadienes, DFT calculations have provided insight into the divergent reactivity observed between copper(I) and gold(I) catalysts. nih.govresearchgate.net Calculations showed that Cu(I) favors a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane product. nih.govresearchgate.net
Radical-Relay Mechanisms: The mechanism of a Samarium(II) iodide (SmI₂)-catalyzed insertion of alkenes into bicyclo[1.1.0]butyl ketones to form bicyclo[2.1.1]hexanes has been supported by DFT calculations. manchester.ac.uk These studies mapped out a radical-relay mechanism, calculating the activation energies for key steps such as the single-electron transfer (SET), facile ring-opening of the BCB ring (calculated at a very low 1.6 kcal/mol), radical addition, and radical rebound. manchester.ac.uk
Photocycloadditions: DFT calculations have been employed to investigate the enantioselective [2π+2σ] photocycloaddition for synthesizing chiral bicyclo[2.1.1]hexane skeletons. These computations help identify the most likely Lewis acid-substrate complex that undergoes the reaction and explain the stereochemical outcome. rsc.orgchemrxiv.org
| Reaction Type | Computational Method | Insight Gained | Reference |
|---|---|---|---|
| Cu(I)-Catalyzed Cycloaddition | DFT | Elucidation of transition state geometry favoring product formation. | nih.govresearchgate.net |
| SmI₂-Catalyzed Alkene Insertion | DFT | Validation of a radical-relay mechanism and calculation of activation energies. | manchester.ac.uk |
| Enantioselective Photocycloaddition | DFT | Prediction of stereochemical outcome by modeling catalyst-substrate complexes. | chemrxiv.org |
Prediction of Spectroscopic Parameters for Structural Elucidation
Computational chemistry serves as a critical tool for predicting spectroscopic parameters, which is especially valuable for complex, strained molecules where spectra can be non-intuitive. The structural assignment of bicyclo[2.1.1]hexane derivatives has been directly aided by the quantum mechanical calculation of NMR parameters.
A notable case involved the structural revision of the natural product aquatolide, where the core was reassigned from a bicyclo[2.2.0]hexane to a bicyclo[2.1.1]hexane skeleton. acs.org This correction was spurred by detailed NMR analysis combined with quantum chemical calculations that could accurately predict the unusual coupling constants observed in the strained ring system. acs.org For example, a remarkably large long-range ⁴J coupling (through four bonds) between bridgehead protons, a characteristic feature of the bicyclo[2.1.1]hexane system, was observed experimentally and accurately predicted by quantum calculations. acs.org This demonstrates the predictive power of modern computational methods in confirming or disproving proposed structures by comparing calculated NMR chemical shifts (δ) and spin-spin coupling constants (J) with experimental data. nih.gov
| NMR Parameter | Typical Experimental Observation | Computational Prediction | Significance | Reference |
|---|---|---|---|---|
| ¹H Chemical Shifts (δ) | Complex multiplets due to rigid structure | Calculated values help assign specific protons | Aids in distinguishing between isomers | acs.org |
| ³J Coupling Constants | Dependent on dihedral angle | Can be accurately calculated to confirm stereochemistry | Confirms relative configuration of substituents | acs.org |
| ⁴J Long-Range Coupling | Unusually large (e.g., >6 Hz) between bridgehead protons | Quantum mechanics can predict this large coupling | Characteristic signature of the bicyclo[2.1.1]hexane core | acs.org |
Analysis of Electronic Properties and Reactivity Profiles
The reactivity of the bicyclo[2.1.1]hexane system, including the facial selectivity of additions to substituents on the ring, is governed by its electronic properties. Computational studies are used to visualize and quantify these properties. bhu.ac.in Key analyses include the calculation of frontier molecular orbitals (FMOs), the generation of molecular electrostatic potential (MESP) maps, and the determination of atomic charges. bhu.ac.insamipubco.com
The 5-exo-substituted-bicyclo[2.1.1]hexan-2-one system has been introduced as a probe to study long-range electronic effects on π-face selectivity during nucleophilic additions. core.ac.ukias.ac.in In these sterically unbiased systems, the preference for attack from one face over the other is dictated by subtle electronic factors. Computational studies, including ab initio MESP maps and bond density calculations, have been used to probe the interplay between electrostatic and orbital effects that control this selectivity. acs.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. samipubco.com For bicyclo[2.1.1]hexane derivatives, calculations show how substituents can alter the energy and localization of these orbitals, thereby influencing the molecule's reactivity towards electrophiles or nucleophiles. MESP maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are predictive of sites for non-covalent interactions and chemical reactions. bhu.ac.in
| Computational Analysis | Property Investigated | Application to Bicyclo[2.1.1]hexane |
|---|---|---|
| Frontier Molecular Orbitals (FMO) | HOMO-LUMO energies and distribution | Predicts reactivity towards nucleophiles/electrophiles and kinetic stability. psu.edu |
| Molecular Electrostatic Potential (MESP) | 3D charge distribution and electrostatic potential | Identifies sites for electrophilic or nucleophilic attack; explains π-face selectivity. acs.org |
| Mulliken/NBO Population Analysis | Partial atomic charges | Quantifies the electron distribution and identifies localized positive or negative centers. bhu.ac.in |
Applications of Bicyclo 2.1.1 Hexan 2 Amine Hydrochloride As a Versatile Chemical Building Block
Strategic Utility in the Synthesis of Complex Organic Molecules
Bicyclo[2.1.1]hexan-2-amine hydrochloride serves as a valuable starting material and intermediate in the synthesis of more complex organic structures. Its rigid, three-dimensional framework is a desirable feature that chemists exploit to impart specific conformational constraints on target molecules. The synthesis of various 1,2-disubstituted bicyclo[2.1.1]hexane modules has been achieved through photochemical [2+2] cycloaddition strategies. researchgate.netresearchgate.netchemrxiv.org These methods provide access to versatile building blocks that can be further derivatized. researchgate.netresearchgate.netchemrxiv.org For instance, 1-substituted bicyclo[2.1.1]hexan-2-ones, which can be prepared via a sequential SmI2-mediated pinacol (B44631) coupling and an acid-catalyzed pinacol rearrangement, act as common intermediates for generating a variety of 1,2-disubstituted bicyclo[2.1.1]hexanes (BCHs). nih.gov
The functional amine group of bicyclo[2.1.1]hexan-2-amine allows for a wide range of chemical transformations, including amide coupling reactions, which are fundamental in the construction of larger molecules. nih.gov The bicyclic core can be manipulated through various reactions such as reductions, oxidations, and rearrangements to introduce further complexity. For example, the ketone precursor, bicyclo[2.1.1]hexan-2-one, can undergo Baeyer–Villiger rearrangement to form a lactone or a Schmidt reaction to yield a lactam, effectively expanding the ring and introducing new functionalities. rsc.org These transformations highlight the scaffold's versatility and its utility in building intricate molecular architectures. rsc.org
Development of Novel Bicyclic and Polycyclic Scaffolds
The inherent strain and reactivity of the bicyclo[2.1.1]hexane framework make it a strategic precursor for the development of other novel bicyclic and polycyclic systems. Synthetic chemists have leveraged this scaffold to access more elaborate and structurally unique molecules. Methodologies such as intramolecular cycloadditions of unsaturated ketenes or photochemical cyclization processes have been employed to construct the core bicyclo[2.1.1]hexane system, which then serves as a platform for further skeletal modifications. nih.gov
One notable strategy involves ring expansion reactions of bicyclo[2.1.1]hexan-2-one derivatives. As mentioned, the Baeyer-Villiger and Schmidt reactions provide access to ring-expanded lactones and lactams, respectively, creating new heterocyclic systems built upon the original bicyclic frame. rsc.org Furthermore, ring-contraction strategies have been developed to access different strained ring systems. For example, elegant ring-contraction approaches have been used to convert aza-bicyclo[2.1.1]hexane (aza-BCH) scaffolds into disubstituted bicyclo[1.1.1]pentanes (BCPs), demonstrating the conversion from one valuable bicyclic system to another. nih.gov The ability to transform the bicyclo[2.1.1]hexane core into other complex scaffolds underscores its importance as a versatile building block in synthetic chemistry. rsc.orgnih.gov
Role as a Rigid Bioisosteric Scaffold in Chemical Biology
In medicinal chemistry and chemical biology, bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses—are crucial tools for drug design. tcichemicals.com The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a significant three-dimensional, saturated bioisostere for benzene (B151609), particularly for ortho- and meta-substituted benzene rings. tcichemicals.comchemrxiv.orgresearchgate.net Replacing a planar aromatic ring with a non-planar, sp3-rich scaffold like BCH can lead to significant improvements in the physicochemical properties of a drug candidate. chemrxiv.orgchemrxiv.org
The key advantage of the BCH scaffold is its ability to mimic the spatial arrangement of substituents on a benzene ring while introducing a rigid, defined geometry. chemrxiv.org This conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability, as the saturated core is less susceptible to the metabolic modifications that aromatic rings often undergo. chemrxiv.org For example, a BCH analogue of the antimicrobial drug phthalylsulfathiazole (B1677756) was synthesized and shown to closely mimic the conformation of the parent drug, with an identical distance between the 'ortho' substituents. chemrxiv.org The increasing use of BCHs and other saturated polycyclic scaffolds like bicyclo[1.1.1]pentanes (BCPs) and cubanes reflects a broader trend in medicinal chemistry toward exploring three-dimensional chemical space to optimize drug properties such as solubility and pharmacokinetics. nih.govtcichemicals.comchemrxiv.org
Table 1: Comparison of Benzene and Bicyclo[2.1.1]hexane (BCH) as Scaffolds
| Feature | Benzene Ring | Bicyclo[2.1.1]hexane (BCH) Scaffold |
|---|---|---|
| Geometry | Planar, Aromatic | Non-planar, Saturated, 3D |
| Carbon Hybridization | sp2 | sp3 |
| Bioisosteric Mimicry | N/A | ortho- and meta-substituted benzenes chemrxiv.orgresearchgate.net |
| Metabolic Stability | Prone to oxidative metabolism | Generally higher metabolic stability chemrxiv.org |
| Conformational Flexibility | Rotation of substituents | Rigid, conformationally restricted |
| Solubility | Generally lower aqueous solubility | Often improved aqueous solubility chemrxiv.org |
Synthesis of Unnatural Amino Acid Analogs and Peptidomimetics
The rigid structure of bicyclo[2.1.1]hexan-2-amine makes it an excellent scaffold for the synthesis of conformationally constrained, non-natural amino acids and peptidomimetics. uni-regensburg.de By incorporating such rigid units into peptides, chemists can enforce specific secondary structures, such as turns or helices, which can be crucial for biological activity. nih.gov These unnatural amino acids can improve a peptide's resistance to enzymatic degradation, thereby increasing its bioavailability and therapeutic potential. uni-regensburg.de
The synthesis of these analogs often involves derivatizing the bicyclo[2.1.1]hexane core. For example, a ketone intermediate can be converted to an oxime, which is then reduced in the presence of Boc anhydride (B1165640) to yield a protected amine. rsc.org Further transformations can then produce a novel, non-natural amino acid with the bicyclic framework at its core. rsc.org Similarly, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, a related bicyclic proline analog known as 2,4-methanoproline, has been of interest for peptide-based drug design due to the conformational constraints imposed by its bicyclic skeleton. uni-regensburg.denuph.edu.ua The incorporation of such rigid scaffolds is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties. uni-regensburg.denih.govresearchgate.net
Creation of sp3-Rich Chemical Space for Molecular Diversity
Modern drug discovery increasingly focuses on exploring "sp3-rich" chemical space. Molecules with a higher fraction of sp3-hybridized carbon atoms tend to be more three-dimensional, which can lead to improved selectivity and better physicochemical properties compared to flat, aromatic-heavy compounds. chemrxiv.org Bicyclo[2.1.1]hexane-based building blocks are prime examples of tools used to create this molecular diversity. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgrsc.org
The synthesis of diverse libraries of compounds based on the bicyclo[2.1.1]hexane scaffold allows for a systematic exploration of this 3D chemical space. researchgate.netresearchgate.netchemrxiv.org Efficient and modular synthetic routes, often employing photochemical methods, enable the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules. researchgate.netresearchgate.netchemrxiv.orgrsc.org These modules can be readily derivatized through a multitude of chemical transformations, providing access to a wide array of unique structures. researchgate.netresearchgate.netchemrxiv.orgrsc.org This expansion of the available chemical space with novel, sp3-rich scaffolds provides medicinal chemists with new opportunities to design molecules with improved drug-like properties, moving away from the "flatland" of traditional aromatic compounds. chemrxiv.orgchemrxiv.org
Advanced Analytical and Spectroscopic Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of bicyclo[2.1.1]hexane derivatives. The unique spatial arrangement of protons and carbons in this strained bicyclic system gives rise to characteristic chemical shifts and coupling constants in ¹H and ¹³C NMR spectra.
In the ¹H NMR spectrum of bicyclo[2.1.1]hexane systems, bridgehead protons typically appear at distinct chemical shifts. For instance, in a study of aquatolide, which contains a bicyclo[2.1.1]hexane core, the bridgehead protons H-2 and H-10 were observed as doublet of doublets at δ 3.2598 ppm and δ 2.6411 ppm, respectively. acs.org The coupling constants between these protons are particularly informative. A notable feature is the remarkably large ⁴J coupling observed between the two bridgehead protons (H-2 and H-10), which was found to be 7.219 Hz. acs.org This long-range coupling is a characteristic feature of the rigid, strained ring system. acs.org
The dihedral angles within the bicyclo[2.1.1]hexane framework significantly influence the observed ³J coupling constants. For example, a nearly 90° dihedral angle between H-1 and H-9 in the aquatolide structure results in an unobservable ³J coupling, calculated to be less than 0.5 Hz. acs.org Conversely, the ³J coupling between H-1 and H-2, with a dihedral angle of approximately 50°, is clearly observed at 2.502 Hz. acs.org
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms in the bicyclo[2.1.1]hexane core are influenced by their hybridization and substitution pattern.
Quantitative NMR (qNMR) is a powerful method for determining the yield and product distribution in reactions involving bicyclo[2.1.1]hexane derivatives without the need for isolation of the products. By integrating the signals of specific protons in the ¹H NMR spectrum relative to a known amount of an internal standard, the concentration of each species can be accurately determined.
In a study on the synthesis of polysubstituted bicyclo[2.1.1]hexanes, the reaction yield was estimated from the ¹H NMR spectrum of the reaction mixture using 1,3,5-trimethoxybenzene (B48636) as an internal standard. rsc.org This approach allowed for rapid optimization of reaction conditions and assessment of substrate scope. rsc.org Similarly, in the development of a catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres, yields were determined by ¹H-NMR spectroscopy using nitromethane (B149229) as an internal standard. manchester.ac.uk
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the stereochemistry and spatial relationships between protons in bicyclo[2.1.1]hexane derivatives. This technique detects through-space interactions between protons that are in close proximity, providing definitive evidence for the configuration of isomers.
For example, in the synthesis of new chiral bicyclic imines and amines, the configuration of the products was established based on correlations found in 2D NMR spectra, including NOESY experiments. rsc.orgnih.gov The observation of a Nuclear Overhauser Effect (NOE) between specific protons confirms their spatial closeness, which is invaluable for assigning relative stereochemistry in these rigid bicyclic systems. researchgate.net In another study, the syn relative stereochemistry between amino and hydroxyl groups in a 2-oxo-bicyclo[2.1.1]hexane derivative was determined by 2D NOESY NMR spectroscopy. chemrxiv.org
Chromatographic Techniques for Reaction Progress and Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for monitoring the progress of reactions that synthesize or modify Bicyclo[2.1.1]hexan-2-amine hydrochloride and for assessing the purity of the final products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
TLC is a rapid and simple technique used for qualitative monitoring of reaction progress. It allows for the quick identification of the presence of starting materials, intermediates, and products. rsc.orgresearchgate.net For instance, in the synthesis of chiral bicyclic imines, TLC was carried out using silica (B1680970) gel 60 precoated plates to follow the reaction. rsc.org
HPLC is a more powerful technique that provides both qualitative and quantitative information. helsinki.fi It is widely used for determining the purity of bicyclic amine compounds and for separating complex mixtures. nih.gov In the context of biogenic amine analysis, HPLC is considered the main method of choice due to its high resolution and sensitivity. helsinki.fi For challenging separations of basic organic amines, specialized techniques such as using an amine-functionalized silica column or adjusting the mobile phase pH can be employed to achieve successful purification.
Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., Vibrational Circular Dichroism (VCD))
Vibrational Circular Dichroism (VCD) has emerged as a powerful tool for the unambiguous assignment of the absolute configuration of chiral molecules, including complex bicyclic systems. rsc.orgresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint of its stereochemistry. nih.gov
The application of VCD involves comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a specific enantiomer. researchgate.net This combination of experimental and computational methods allows for the confident determination of the absolute configuration and conformational properties of chiral molecules in solution. rsc.orgnih.gov While the direct application of VCD to this compound is not explicitly detailed in the provided context, its utility for assigning the stereochemistry of other complex natural products and chiral molecules suggests its potential applicability to this class of compounds. rsc.orgresearchgate.net
X-ray Crystallography for Precise Structural and Dihedral Angle Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and dihedral angles. For bicyclo[2.1.1]hexane derivatives, this technique is invaluable for confirming the connectivity and stereochemistry of the molecule.
Several studies on bicyclo[2.1.1]hexane derivatives have utilized X-ray crystallography to confirm the structures of newly synthesized compounds. nih.govchemrxiv.org For instance, the structure of a cyclobutene (B1205218) product formed in a reaction involving a bicyclo[1.1.0]butane was confirmed by X-ray crystallography. nih.gov Similarly, the crystal structures of several bicyclo[2.1.1]hexane derivatives were obtained to perform a comparative exit vector analysis, which is important for their application as bioisosteres. rsc.orgnih.gov This analysis helps in understanding how the three-dimensional shape of the bicyclic scaffold mimics that of a substituted benzene (B151609) ring. nih.gov The crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), provides a wealth of structural information for the scientific community. nih.govnih.gov
Q & A
Q. What are the key synthetic strategies for preparing bicyclo[2.1.1]hexane derivatives, and how do they apply to bicyclo[2.1.1]hexan-2-amine hydrochloride?
Q. How can stereoselective synthesis of this compound be achieved, and what mechanistic insights govern selectivity?
Q. How does this compound compare to aromatic bioisosteres in drug design, and what pharmacological advantages does it offer?
Q. What strategies address contradictions in reported synthetic yields for bicyclo[2.1.1]hexane derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85% for similar routes) often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
